molecular formula C11H8N2O B140430 Pyrido[1,2-a]benzimidazol-4-ol CAS No. 138942-47-9

Pyrido[1,2-a]benzimidazol-4-ol

Cat. No.: B140430
CAS No.: 138942-47-9
M. Wt: 184.19 g/mol
InChI Key: IUSJAAVOHDJYMO-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]benzimidazol-4-ol is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[1,2-a]benzimidazol-4-ol typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of cyclohexanones and 2-aminopyridines in the presence of iodine as a mediator and air oxygen as an oxidant . Another approach involves the use of 2-iodophenylboronic acids and 2-aminopyridines under ligand-free copper acetate-catalyzed Ullmann-type one-pot intramolecular cascade reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyrido[1,2-a]benzimidazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[1,2-a]benzimidazol-4-one, while reduction may produce pyrido[1,2-a]benzimidazol-4-amine.

Scientific Research Applications

Pyrido[1,2-a]benzimidazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[1,2-a]benzimidazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, some derivatives of this compound have been shown to inhibit viral DNA synthesis by targeting viral polymerases . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazol-4-ol is structurally similar to other heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of the hydroxyl group at the 4-position, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

pyrido[1,2-a]benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSJAAVOHDJYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577327
Record name Pyrido[1,2-a]benzimidazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138942-47-9
Record name Pyrido[1,2-a]benzimidazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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